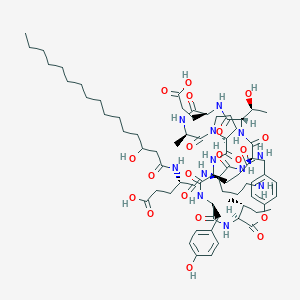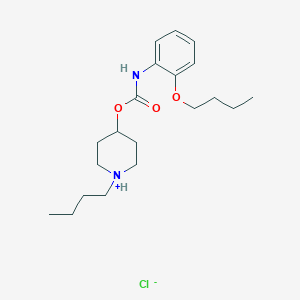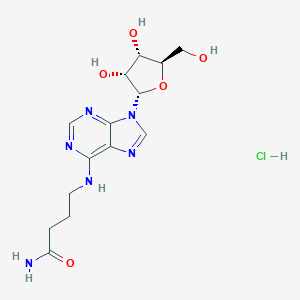
N(6)-(Amido-3-propyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(6)-(Amido-3-propyl)adenosine, also known as APNEA, is a synthetic adenosine analog that has been studied for its potential therapeutic applications. It was first synthesized in 1985 by Dr. Kenneth Jacobson and his team at the National Institutes of Health. Since then, APNEA has been the subject of numerous scientific studies, which have explored its mechanism of action, physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of N(6)-(Amido-3-propyl)adenosine is complex and not fully understood. It is believed to act on adenosine receptors in the body, which are involved in a variety of physiological processes. N(6)-(Amido-3-propyl)adenosine has been shown to bind to the A1 and A3 adenosine receptors, leading to a variety of cellular responses. These responses include the inhibition of adenylate cyclase, the activation of potassium channels, and the inhibition of calcium channels.
Biochemical and Physiological Effects
N(6)-(Amido-3-propyl)adenosine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce blood pressure and improve blood flow, as well as inhibit the growth of cancer cells and protect neurons from damage. N(6)-(Amido-3-propyl)adenosine has also been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N(6)-(Amido-3-propyl)adenosine has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a well-defined structure, which makes it easy to study its effects on biological systems. However, there are also limitations to the use of N(6)-(Amido-3-propyl)adenosine in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret its effects on biological systems. Additionally, N(6)-(Amido-3-propyl)adenosine has not been extensively studied in humans, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N(6)-(Amido-3-propyl)adenosine. One area of research could focus on its potential use in cardiovascular disease treatment. Studies could explore the effects of N(6)-(Amido-3-propyl)adenosine on different types of cardiovascular disease, as well as its potential side effects and interactions with other drugs.
Another area of research could focus on the potential use of N(6)-(Amido-3-propyl)adenosine in cancer treatment. Studies could explore the effects of N(6)-(Amido-3-propyl)adenosine on different types of cancer cells, as well as its potential side effects and interactions with other drugs.
Finally, research could focus on the potential use of N(6)-(Amido-3-propyl)adenosine in neuroprotection. Studies could explore the effects of N(6)-(Amido-3-propyl)adenosine on different types of neurons and neurological diseases, as well as its potential side effects and interactions with other drugs.
Conclusion
N(6)-(Amido-3-propyl)adenosine is a synthetic adenosine analog that has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of biochemical and physiological effects, including the reduction of blood pressure and the inhibition of cancer cell growth. While there are limitations to the use of N(6)-(Amido-3-propyl)adenosine in lab experiments and its potential therapeutic applications, further research could lead to the development of new treatments for cardiovascular disease, cancer, and neurological diseases.
Synthesemethoden
N(6)-(Amido-3-propyl)adenosine can be synthesized through a series of chemical reactions, starting with the precursor molecule 3-propylamine. The synthesis involves the protection of the amine group, followed by the coupling of the protected amine with adenosine. The final step is the deprotection of the amine group, resulting in the formation of N(6)-(Amido-3-propyl)adenosine. The synthesis of N(6)-(Amido-3-propyl)adenosine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N(6)-(Amido-3-propyl)adenosine has been extensively studied for its potential therapeutic applications. One area of research has focused on its effects on the cardiovascular system. Studies have shown that N(6)-(Amido-3-propyl)adenosine can reduce blood pressure and improve blood flow, making it a potential treatment for hypertension and other cardiovascular diseases.
Another area of research has explored the potential use of N(6)-(Amido-3-propyl)adenosine in cancer treatment. Studies have shown that N(6)-(Amido-3-propyl)adenosine can inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. N(6)-(Amido-3-propyl)adenosine has also been studied for its potential use in neuroprotection, as it has been shown to protect neurons from damage in animal models of stroke and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
104124-24-5 |
|---|---|
Produktname |
N(6)-(Amido-3-propyl)adenosine |
Molekularformel |
C16H27ClN2O2 |
Molekulargewicht |
388.81 g/mol |
IUPAC-Name |
4-[[9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanamide;hydrochloride |
InChI |
InChI=1S/C14H20N6O5.ClH/c15-8(22)2-1-3-16-12-9-13(18-5-17-12)20(6-19-9)14-11(24)10(23)7(4-21)25-14;/h5-7,10-11,14,21,23-24H,1-4H2,(H2,15,22)(H,16,17,18);1H/t7-,10-,11-,14+;/m1./s1 |
InChI-Schlüssel |
ANKQVAAKIRTOAJ-ZIDHJXBMSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCC(=O)N.Cl |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCC(=O)N.Cl |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCC(=O)N.Cl |
Synonyme |
Agr 529 Agr-529 N(6)-(amido-3-propyl)adenosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







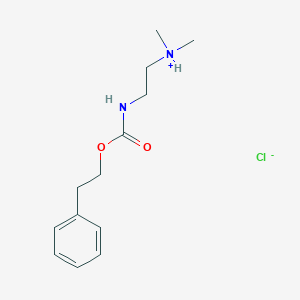
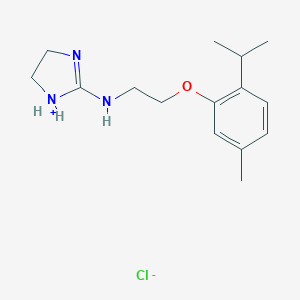
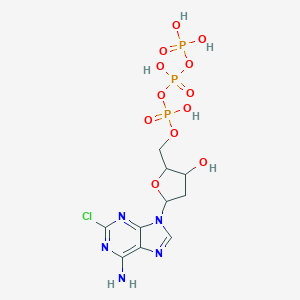

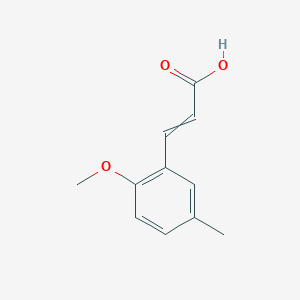
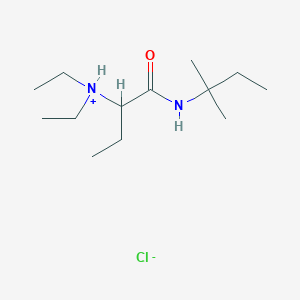
![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)

